4-(2-cyanophenyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

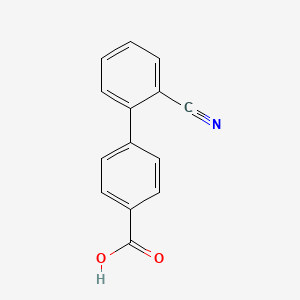

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIFVOLYXURHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444047 | |

| Record name | 4-(2-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-44-9 | |

| Record name | 4-(2-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Cyanophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Cyanophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-cyanophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into the structural characteristics, physicochemical parameters, spectral data, and reactivity of this compound. Furthermore, it outlines a detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction and discusses its potential applications, particularly in drug discovery, based on the known biological activities of related structures. This guide is intended to be a valuable resource for researchers and professionals working with biphenyl carboxylic acid scaffolds.

Introduction

This compound, also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of biphenyl carboxylic acids, a group of compounds that have garnered considerable interest in the fields of pharmaceutical development and materials science. The presence of both a carboxylic acid and a nitrile group on a biphenyl scaffold imparts a unique combination of properties, making it a versatile building block in organic synthesis. The carboxylic acid moiety offers a handle for forming esters and amides, and its acidic nature is often crucial for biological activity and formulation development. The cyano group, an important pharmacophore, can participate in various chemical transformations and contribute to the electronic properties of the molecule. The biphenyl core provides a rigid and tunable platform for designing molecules with specific spatial orientations and biological targets. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer properties. This guide aims to provide a detailed understanding of the fundamental characteristics of this compound to facilitate its application in research and development.

Molecular Structure and Identification

The molecular structure of this compound consists of two phenyl rings linked by a single bond. A carboxylic acid group is attached to the 4-position of one phenyl ring, and a cyano group is attached to the 2-position of the other phenyl ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} "Molecular structure of this compound"

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Number | 5728-44-9[1][2] |

| Molecular Formula | C₁₄H₉NO₂[1][2] |

| Molecular Weight | 223.23 g/mol [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O |

| InChI Key | MZIFVOLYXURHDM-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application. While experimental data for this specific isomer is limited, data for the closely related isomer, 4'-(cyano)-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-46-1), and predictions can provide valuable insights.

Table 2: Physical Properties of this compound and a Related Isomer

| Property | This compound (Predicted/Inferred) | 4'-(Cyano)-[1,1'-biphenyl]-4-carboxylic acid (Experimental) |

| Melting Point | Not available | 263-266 °C[3] |

| Boiling Point | Predicted: 443.0 ± 38.0 °C | Not available |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Sparingly soluble in water. | Soluble in polar solvents.[4] |

| pKa | Predicted to be around 4, similar to related benzoic acids. | Predicted: 3.99 ± 0.10[3] |

The solubility of carboxylic acids is pH-dependent; they are generally more soluble in basic solutions due to the formation of the carboxylate salt.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the nitrile group, and the biphenyl system.

Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amidation: Reaction with amines, often activated by coupling agents (e.g., EDC, DCC), to form amides.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally requiring harsh conditions for aromatic carboxylic acids, this reaction can occur under specific catalytic conditions.

Nitrile Group

The cyano group can undergo a variety of transformations, including:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cycloaddition: Can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are common carboxylic acid bioisosteres in drug design.

Biphenyl System

The aromatic rings of the biphenyl scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of substitution. The carboxylic acid group is deactivating and meta-directing, while the cyano group is also deactivating and meta-directing.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~165-175 ppm), and the nitrile carbon will be in the δ 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C≡N stretch (nitrile): A medium-intensity, sharp band around 2220-2240 cm⁻¹.

-

C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl system.

Synthesis

A robust and widely applicable method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, a plausible route involves the coupling of 4-bromobenzoic acid with 2-cyanophenylboronic acid.

dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=plaintext]; edge [style=solid];

} "Suzuki-Miyaura coupling for the synthesis of this compound"

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Bromobenzoic acid

-

2-Cyanophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio). Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry, and determine the melting point.

Applications in Drug Development and Materials Science

While specific applications of this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in several areas of research and development.

Medicinal Chemistry

-

Scaffold for Drug Design: The biphenyl carboxylic acid scaffold is present in a number of biologically active compounds. For instance, derivatives of biphenyl carboxylic acid have shown potential as anticancer and antifungal agents.[5] The rigid biphenyl core allows for the precise positioning of functional groups to interact with biological targets.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of enzymes, while the cyanophenyl moiety can provide additional interactions and influence the overall pharmacokinetic properties of the molecule.

-

Bioisosteric Replacement: The cyano group can be a precursor to other functional groups, such as tetrazoles, which are well-known bioisosteres of carboxylic acids.[6] This allows for the fine-tuning of acidity and other physicochemical properties to improve drug-like characteristics.

Materials Science

-

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays (LCDs). The rigid, rod-like structure of the biphenyl core is conducive to forming liquid crystalline phases. The cyano group, with its large dipole moment, is a common terminal group in liquid crystal molecules, contributing to their dielectric anisotropy.

-

Organic Synthesis: As a bifunctional molecule, this compound can serve as a valuable building block for the synthesis of more complex organic molecules, polymers, and functional materials.

Safety and Handling

Based on the hazard statements for related compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a bifunctional biphenyl derivative with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of a carboxylic acid, a nitrile group, and a rigid biphenyl scaffold makes it an attractive starting point for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a comprehensive overview of its expected physical and chemical properties, a reliable synthetic route, and a discussion of its potential applications. Further research into the biological activity and material properties of this compound and its derivatives is warranted and is expected to uncover new and valuable applications.

References

- 1. 5728-44-9|2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2'-Cyano[1,1'-biphenyl]-4-carboxylic acid | 5728-44-9 | FAA72844 [biosynth.com]

- 3. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]

- 4. CAS 5728-46-1: 4'-cyanobiphenyl-4-carboxylic acid [cymitquimica.com]

- 5. jocpr.com [jocpr.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-cyanophenyl)benzoic acid CAS number and molecular formula

An In-depth Technical Guide to 4-(2-cyanophenyl)benzoic acid

Introduction: A Versatile Biaryl Scaffold in Modern Chemistry

This compound is a biaryl compound featuring a benzoic acid moiety linked to a cyanophenyl group. This specific arrangement of functional groups—a carboxylic acid for potential salt formation and derivatization, a nitrile group as a versatile chemical handle or a pharmacophore element, and a rigid biphenyl backbone—makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural properties are foundational to its utility as a key building block in the synthesis of more complex molecules, including pharmacologically active agents. The benzoic acid scaffold itself is a well-established component in a multitude of approved drugs, valued for its role in forming stable salts and participating in crucial intermolecular interactions with biological targets.[1][2]

This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physical properties, and its emerging role in the landscape of drug discovery and development.

Core Compound Identification

The fundamental identity of this compound is established by its unique CAS registry number and molecular formula, which are universally recognized in chemical databases and literature.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2'-Cyano-4-biphenylcarboxylic acid, 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | [3] |

| CAS Number | 5728-44-9 | [3][4] |

| Molecular Formula | C₁₄H₉NO₂ | [3][4][5] |

| Molecular Weight | 223.23 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | [5] |

| InChIKey | MZIFVOLYXURHDM-UHFFFAOYSA-N | [5] |

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the two phenyl rings in this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad tolerance of functional groups, making it ideal for constructing complex biaryl systems.[6][7]

The strategic advantage of the Suzuki reaction lies in its use of commercially available and relatively low-toxicity organoboron reagents (boronic acids or esters) which react with aryl halides in the presence of a palladium catalyst and a base.[7][8]

Conceptual Synthesis Workflow

The logical pathway for synthesizing this compound via a Suzuki coupling involves the reaction between a boronic acid and an aryl halide, each carrying one of the desired functional groups.

Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology for the synthesis of this compound.

Materials:

-

2-Bromobenzonitrile

-

4-Carboxyphenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The use of a co-solvent system in an aqueous phase is critical for dissolving both the organic and inorganic reagents, which enhances reaction efficiency.[6]

-

Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure this compound as a solid.

-

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis.

| Property | Value/Description |

| Appearance | Typically an off-white to white solid powder or crystalline solid. |

| Storage Temperature | Store at room temperature.[4] |

| Solubility | Sparingly soluble in water, but soluble in many organic solvents like ethanol, methanol, and DMSO. Its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group. |

| Predicted XlogP | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 (Oxygen and Nitrogen atoms) |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear in the range of ~7.5-8.2 ppm. The carboxylic acid proton would be a broad singlet further downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would be observed between ~110-145 ppm. The nitrile carbon (-C≡N) would appear around 118 ppm, and the carboxylic acid carbon (-COOH) would be downfield, typically >165 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡N stretch (~2220-2240 cm⁻¹).

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. The benzoic acid moiety can act as a bioisostere for other functional groups or serve as an anchor point for binding to protein targets.[1] The cyanophenyl group is particularly important; the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups.

Role as a Core Scaffold: This molecule serves as a scaffold for building more complex drug candidates. For instance, derivatives containing the (4-cyanophenyl) moiety have been explored in the development of dual aromatase and sulfatase inhibitors (DASIs) for treating hormone-dependent breast cancer.[9] In structure-activity relationship (SAR) studies, modifications to this part of the molecule, such as replacing the cyano group, were found to be detrimental to the dual inhibitory activity, highlighting the importance of the cyanophenyl group for biological function.[9]

Potential Therapeutic Areas:

-

Oncology: As seen in the DASI studies, derivatives can target enzymes involved in hormone synthesis, a key strategy in cancers like breast cancer.[2][9]

-

Anti-inflammatory Agents: The biaryl core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs via Suzuki coupling is a proven strategy for developing new anti-inflammatory and analgesic agents.[7]

-

Other Areas: The versatility of the functional groups allows for its incorporation into a wide range of molecular designs targeting various diseases.

Logical Relationship in Drug Design

Caption: Role of the core compound as a scaffold for creating new drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

-

Hazards: While specific toxicity data is not extensively documented in the provided search results, related compounds like benzoic acid and aryl nitriles have known hazard profiles. It should be treated as potentially irritating to the eyes, skin, and respiratory system.

Conclusion

This compound is a synthetically accessible and highly versatile biaryl compound. Its value is firmly established by the strategic placement of its carboxylic acid and nitrile functional groups on a stable biphenyl framework. The robustness of the Suzuki-Miyaura coupling reaction provides a reliable and scalable route for its synthesis. For researchers and professionals in drug development, this compound represents not just an intermediate, but a strategic scaffold for the rational design of novel therapeutics aimed at a range of biological targets. Its continued use in synthetic and medicinal chemistry is anticipated to yield further innovations in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 5728-44-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 5728-44-9 [chemicalbook.com]

- 5. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Characteristics of 4-(2-Cyanophenyl)benzoic Acid

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutics and advanced materials, a thorough understanding of the physicochemical properties of lead compounds is paramount. This guide is dedicated to a critical analysis of the solubility characteristics of 4-(2-cyanophenyl)benzoic acid , a molecule of significant interest in medicinal chemistry and materials science. As Senior Application Scientists, we recognize that solubility is a cornerstone of drug efficacy, influencing everything from bioavailability to formulation development.

This document moves beyond a simple recitation of data. Instead, it offers a comprehensive exploration of the principles governing the solubility of this compound, grounded in both theoretical understanding and practical experimental insights. We will delve into the molecular factors dictating its behavior in various solvent systems, provide robust protocols for empirical solubility determination, and discuss the profound implications of these findings for research and development.

Our commitment is to scientific integrity and the practical application of knowledge. Therefore, every experimental protocol described herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results. We will also provide authoritative grounding for our claims through in-text citations and a comprehensive reference list.

Molecular Structure and its Influence on Solubility: A Predictive Analysis

This compound, with the chemical formula C₁₄H₉NO₂, possesses a unique molecular architecture that dictates its interactions with various solvents. The structure features a biphenyl backbone, a polar carboxylic acid group (-COOH), and a cyano group (-C≡N).

The biphenyl core contributes to the molecule's lipophilicity, suggesting a preference for nonpolar environments. However, the presence of the carboxylic acid and cyano groups introduces significant polarity and the capacity for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

This duality of a hydrophobic core and polar functional groups suggests a nuanced solubility profile. We can predict that this compound will exhibit limited solubility in purely nonpolar solvents and will likely require polar solvents, particularly those capable of hydrogen bonding, to achieve significant dissolution.

The Critical Role of Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is fundamental to understanding solubility. The polarity of a solvent and its ability to form hydrogen bonds are key determinants of its capacity to dissolve a given solute.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. We anticipate that this compound will exhibit some degree of solubility in these solvents due to the potential for hydrogen bonding with both the carboxylic acid and cyano groups. However, the hydrophobic biphenyl core may limit extensive solubility, particularly in water. For instance, the related compound 4-biphenylcarboxylic acid is sparingly soluble in water but soluble in alcohols[1].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. Solvents like DMSO are known for their exceptional ability to dissolve a wide range of organic compounds. Given the polar nature of the cyano and carboxylic acid groups, we predict favorable solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Due to the polar functional groups on this compound, we expect its solubility in nonpolar solvents to be very low.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To move from prediction to empirical data, the shake-flask method stands as a robust and widely accepted technique for determining the equilibrium solubility of a compound. This method directly measures the saturation concentration of a solute in a solvent at a specific temperature.

Rationale Behind the Shake-Flask Protocol

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases allows for the quantification of the dissolved solute in the supernatant. This method is considered the "gold standard" for thermodynamic solubility determination due to its directness and reliability.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

HPLC Analysis: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Prepare a calibration curve of absorbance versus concentration and use it to determine the concentration of the diluted saturated solution.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. By analyzing samples at multiple time points during equilibration, one can confirm that true equilibrium has been reached. The use of a calibration curve for quantification ensures the accuracy of the concentration measurement. The choice of a specific and validated analytical method like HPLC provides selectivity and minimizes interference from any potential impurities.

Data Presentation and Interpretation

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Methanol | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Acetone | 25 | [Hypothetical Value] | [Hypothetical Value] |

| Ethyl Acetate | 25 | [Hypothetical Value] | [Hypothetical Value] |

| DMSO | 25 | [Hypothetical Value] | [Hypothetical Value] |

Interpretation of Expected Results:

Based on our predictive analysis, we would expect the solubility of this compound to be lowest in water and highest in DMSO. The solubility in alcohols (methanol, ethanol) and other polar aprotic solvents (acetone, ethyl acetate) would likely fall in between. This trend would highlight the interplay between the molecule's polar functional groups and its hydrophobic core.

The Influence of pH on Aqueous Solubility

For ionizable compounds like this compound, the pH of the aqueous medium has a profound impact on solubility. The carboxylic acid group has a pKa, and its ionization state is pH-dependent.

-

At pH values below the pKa: The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar, and its aqueous solubility will be lower.

-

At pH values above the pKa: The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility due to enhanced ion-dipole interactions with water molecules.

This pH-dependent solubility is a critical consideration in drug development, particularly for oral formulations, as the pH varies significantly throughout the gastrointestinal tract.

Logical Workflow for Solubility Assessment

The following diagram, generated using Graphviz, illustrates the logical workflow for a comprehensive solubility assessment of this compound.

References

Spectroscopic C-H-N-O Analysis of 4-(2-cyanophenyl)benzoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-cyanophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a comprehensive understanding of the molecule's characterization.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₄H₉NO₂, belongs to the class of biphenyl carboxylic acids. Its structure, featuring a benzoic acid moiety linked to a cyanophenyl group, presents a unique combination of functional groups that are pivotal to its chemical and physical properties. The carboxylic acid group can participate in hydrogen bonding and salt formation, influencing its solubility and potential biological interactions. The nitrile group, a strong electron-withdrawing group, significantly impacts the electronic distribution across the aromatic rings, affecting its reactivity and spectroscopic signature. Accurate and thorough spectroscopic analysis is paramount to confirm the molecular structure and purity, which are critical for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

High-quality NMR spectra are essential for accurate structural elucidation. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[2][3]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

Spectrometer Parameters:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-14 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform baseline correction.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ displays a set of distinct signals corresponding to the aromatic protons and the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.11 | singlet | 1H | -COOH |

| 8.63 | singlet | 1H | H-3' |

| 8.12 | doublet (J = 8.0 Hz) | 1H | H-6' |

| 8.05 – 7.97 | multiplet | 3H | H-3, H-5, H-4' |

| 7.70 – 7.55 | multiplet | 2H | H-2, H-6, H-5' |

Interpretation:

-

The downfield singlet at 13.11 ppm is characteristic of a carboxylic acid proton, which is deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding.

-

The aromatic region between 7.55 and 8.63 ppm shows signals for the eight aromatic protons. The complexity of the spectrum arises from the coupling between adjacent protons on the two phenyl rings.

-

The singlet at 8.63 ppm is assigned to the proton at the 3' position, which is significantly deshielded by the adjacent electron-withdrawing cyano group.

-

The doublet at 8.12 ppm corresponds to the proton at the 6' position.

-

The multiplet between 8.05 and 7.97 ppm integrates to three protons and is assigned to the protons at the 3, 5, and 4' positions.

-

The multiplet between 7.70 and 7.55 ppm integrates to two protons and is assigned to the protons at the 2, 6, and 5' positions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.67 | -COOH |

| 140.15 | C-1 |

| 137.36 | C-4 |

| 135.82 | C-1' |

| 134.50 | C-2' |

| 133.54 | C-6' |

| 133.39 | C-4' |

| 133.28 | C-5' |

| 132.87 | C-2, C-6 |

| 132.02 | C-3, C-5 |

| 130.38 | -CN |

Interpretation:

-

The signal at 172.67 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

The signal at 130.38 ppm is assigned to the carbon of the nitrile group.

-

The remaining signals in the aromatic region correspond to the twelve aromatic carbons. The specific assignments are based on the expected electronic effects of the substituents and comparison with related structures. The quaternary carbons (C-1, C-4, C-1', and C-2') are typically observed as weaker signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the following protocol using the KBr pellet method is standard.[8][9]

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Protocol for acquiring an FTIR spectrum of a solid sample.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-2500 (broad) | -COOH | O-H stretch |

| ~2230-2210 (sharp) | -C≡N | C≡N stretch |

| ~1700-1680 (strong) | -COOH | C=O stretch |

| ~1600-1450 | Aromatic Rings | C=C stretch |

| ~1320-1210 | -COOH | C-O stretch |

| ~920 (broad) | -COOH | O-H bend (out-of-plane) |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a carboxylic acid dimer, formed through intermolecular hydrogen bonding.[7]

-

A sharp and intense peak around 2230-2210 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[10]

-

A strong absorption band in the range of 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

Multiple sharp peaks between 1600 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the two aromatic rings.

-

A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching vibration of the carboxylic acid.

-

A broad absorption around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids.[12][13][14][15]

Experimental Protocol for ESI-MS Data Acquisition

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the electrospray source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectral Data and Interpretation

The molecular weight of this compound (C₁₄H₉NO₂) is 223.23 g/mol .

Predicted ESI-MS Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.0706 |

| [M+Na]⁺ | 246.0525 |

| [M-H]⁻ | 222.0560 |

Interpretation:

-

In positive ion mode , the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 224.07. An adduct with sodium, [M+Na]⁺, at m/z 246.05 may also be observed.

-

In negative ion mode , the deprotonated molecule, [M-H]⁻, at an m/z of approximately 222.06 is expected to be the base peak.

Fragmentation Analysis:

While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da) or COOH (-45 Da).[16] For this compound, fragmentation could also involve cleavage of the bond between the two phenyl rings.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the characteristic IR absorptions confirm the presence of the key carboxylic acid and nitrile functional groups. Mass spectrometry corroborates the molecular weight and provides insights into potential fragmentation patterns. This guide serves as a valuable resource for researchers, offering both the foundational spectroscopic data and the scientific rationale for its interpretation, thereby ensuring confidence in the identity and purity of this important chemical entity.

References

- 1. jchps.com [jchps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. azooptics.com [azooptics.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-(2-Cyanophenyl)benzoic Acid: Synthesis, Properties, and Applications in Advanced Research

Abstract

This technical guide provides an in-depth exploration of 4-(2-cyanophenyl)benzoic acid (also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid), a pivotal molecular scaffold in modern chemical research. We will dissect its core physicochemical properties, detail robust synthetic methodologies grounded in established organometallic chemistry, and illuminate its significant applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and materials scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile biphenyl derivative.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a biphenyl backbone. This structure is strategically substituted with a carboxylic acid group at the 4-position and a nitrile (cyano) group at the 2'-position. This specific arrangement of functional groups imparts a unique combination of electronic properties and steric architecture, making it a highly valuable intermediate and building block.

The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or coordination with metal centers. Simultaneously, the ortho-positioned cyano group on the adjacent phenyl ring introduces a strong electron-withdrawing effect and a site for potential further chemical transformations or specific intermolecular interactions. Its significance is particularly noted in the synthesis of complex molecules where precise control over spatial orientation and electronic character is paramount.

Chemical Identity and Synonyms

-

IUPAC Name: this compound

-

Synonyms: 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, 2'-Cyano-4-biphenylcarboxylic acid

-

Molecular Formula: C₁₄H₉NO₂[3]

-

Molecular Weight: 223.23 g/mol [3]

Synthesis of this compound: A Mechanistic Approach

The construction of the biphenyl core is the central challenge in synthesizing this compound. The most robust and widely adopted method for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide, offering high yields and exceptional functional group tolerance.[4]

The Suzuki-Miyaura Coupling Strategy

The synthesis can be approached via two primary retrosynthetic pathways, both leveraging the Suzuki coupling:

-

Route A: Coupling of 4-carboxyphenylboronic acid with 2-bromobenzonitrile.

-

Route B: Coupling of (2-cyanophenyl)boronic acid with 4-bromobenzoic acid.

The choice between these routes often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail Route B, which is a common and effective strategy.

References

The Strategic Utility of 4-(2-Cyanophenyl)benzoic Acid in Modern Research and Development: A Technical Guide

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. 4-(2-Cyanophenyl)benzoic acid, a bifunctional aromatic compound, has emerged as a scaffold of significant interest. Its unique structural architecture, featuring a carboxylic acid and a nitrile group on a biphenyl framework, offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering both theoretical insights and practical, actionable protocols for researchers, scientists, and drug development professionals. We will delve into its pivotal role as a precursor to targeted cancer therapeutics, its potential in the design of novel kinase inhibitors, and its emerging applications in materials science, thereby presenting a comprehensive overview of its utility in advancing scientific discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research.

| Property | Value | Reference |

| CAS Number | 5728-44-9 | [1][2] |

| Molecular Formula | C₁₄H₉NO₂ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the biphenyl linkage, the nitrile carbon (around 118 ppm), the carboxylic acid carbonyl carbon (around 170 ppm), and the aromatic carbons. Due to the asymmetry of the molecule, all aromatic carbons are expected to be chemically non-equivalent, resulting in a rich spectrum.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (1680-1710 cm⁻¹), and a sharp C≡N stretching vibration for the nitrile group (2220-2240 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl scaffold.[3][6][7]

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib.[8][9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

The Rationale: Synthetic Lethality in Cancer Therapy

The therapeutic efficacy of PARP inhibitors like Olaparib is rooted in the concept of synthetic lethality. In cancer cells with compromised homologous recombination repair (HRR) due to BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair this extensive damage, leading to mitotic catastrophe and cell death.[8] The 2-cyanophenyl moiety of Olaparib is a critical pharmacophore that contributes to its potent and selective inhibition of PARP enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of the title compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This powerful carbon-carbon bond-forming reaction provides a versatile and high-yielding route to biphenyl compounds.[1][11][12][13]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

-

4-Bromobenzoic acid (1.0 equiv)

-

2-Cyanophenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

-

Solvent: Degassed 1,4-dioxane and water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 2-cyanophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

-

Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice for this purpose.

-

Biphasic Solvent System: The use of a dioxane/water mixture allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.

Protocol 2: Amide Coupling for the Synthesis of a PARP Inhibitor Precursor

The carboxylic acid functionality of this compound is a versatile handle for further elaboration. Amide bond formation is a common strategy to introduce various functionalities, including the piperazine moiety found in Olaparib.[14][15][16][17]

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine, 1.1 equiv)

-

Coupling reagent (e.g., HATU, 1.1 equiv)

-

Base (e.g., Diisopropylethylamine, DIPEA, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add the piperazine derivative to the solution.

-

Add DIPEA to the reaction mixture and stir for 5 minutes.

-

Add the coupling reagent (HATU) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Coupling Reagent: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

-

Anhydrous Conditions: The activated carboxylic acid intermediate is sensitive to hydrolysis. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.

-

Non-nucleophilic Base: A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without competing with the amine nucleophile.

Expanding Horizons: Beyond PARP Inhibition

While its role in Olaparib synthesis is significant, the research potential of this compound extends to other promising areas.

A Scaffold for Novel Kinase Inhibitors

The biphenyl scaffold is a common motif in many kinase inhibitors.[18][19][20][21] The structural rigidity and the ability to introduce diverse substituents on both phenyl rings make this compound an attractive starting point for the design of novel kinase inhibitors. The carboxylic acid can be functionalized to interact with the hinge region of the kinase active site, while the cyanophenyl moiety can be modified to achieve selectivity for a specific kinase.

Exploration in Materials Science

Cyanobiphenyls are a well-known class of liquid crystals.[1][2][22][23][24] The rigid, elongated structure and the strong dipole moment of the nitrile group are key features that promote the formation of liquid crystalline phases. This compound and its derivatives could be explored for their liquid crystalline properties, potentially leading to the development of new display technologies or sensors.

Furthermore, benzoic acid derivatives are widely used as monomers in the synthesis of functional polymers.[11][25][26][27] The carboxylic acid group of this compound can be used for polymerization reactions, leading to polymers with unique optical and electronic properties conferred by the cyanobiphenyl units.

Bioisosteric Replacement in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[4][15][16][28][29] The 2-cyanophenyl group can be considered a bioisostere for other aromatic systems, and the carboxylic acid can be replaced with other acidic functional groups like tetrazoles. This opens up possibilities for using the this compound scaffold to design analogs of known drugs with improved properties, such as enhanced metabolic stability or better target engagement.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the life-saving cancer drug Olaparib is undeniable. However, as this guide has elucidated, its potential extends significantly beyond this single application. The versatility of its bifunctional nature makes it a valuable scaffold for the exploration of new kinase inhibitors, a promising candidate for the development of novel liquid crystals and functional polymers, and a strategic starting point for the application of bioisosteric principles in drug discovery.

For researchers and drug development professionals, this compound represents a gateway to innovation. The detailed protocols provided herein offer a practical starting point for its synthesis and functionalization. The exploration of its broader applications in medicinal chemistry and materials science is an exciting frontier with the potential to yield significant scientific advancements. As our understanding of complex biological pathways and material properties deepens, the strategic deployment of versatile building blocks like this compound will undoubtedly continue to drive progress and lead to the development of next-generation therapeutics and advanced materials.

References

- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbilu.uni.lu [orbilu.uni.lu]

- 3. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester [webbook.nist.gov]

- 7. Benzoic acid, 4-butyl-, 4-cyanophenyl ester [webbook.nist.gov]

- 8. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP [ouci.dntb.gov.ua]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. old.rrjournals.com [old.rrjournals.com]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ctppc.org [ctppc.org]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. nbinno.com [nbinno.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chigroup.site [chigroup.site]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-(2-cyanophenyl)benzoic Acid

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability and decomposition profile of 4-(2-cyanophenyl)benzoic acid. Given the novelty of this compound, this document emphasizes the application of established analytical techniques and predictive methodologies based on its structural features—a biphenyl core with carboxylic acid and nitrile functional groups.

Introduction: The Significance of Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). For a novel compound such as this compound, a thorough understanding of its behavior under thermal stress is paramount. This guide will walk you through the essential analytical methods and theoretical considerations for characterizing its thermal properties.

Molecular Structure and Physicochemical Properties of this compound:

-

Molecular Weight: 223.23 g/mol [2]

-

Structure: A biphenyl derivative with a carboxylic acid group at the 4-position of one phenyl ring and a nitrile group at the 2-position of the other.

This unique arrangement of functional groups suggests a complex thermal decomposition profile, which necessitates a multi-faceted analytical approach.

Core Analytical Techniques for Thermal Analysis

The primary techniques for assessing the thermal stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).[3][4] These methods provide complementary information on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to assess oxidative stability. A nitrogen atmosphere is recommended for initial characterization to isolate thermal degradation from oxidation.

-

Temperature Program: A typical TGA experiment involves a linear heating ramp.

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Heating Rate: 10 °C/min (a common rate for screening, though slower rates can provide better resolution of events)

-

Final Temperature: A temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Interpreting TGA Data for this compound:

Based on the structure, we can anticipate potential mass loss events:

-

Initial Mass Loss (below 150°C): This is often attributed to the loss of residual solvent or adsorbed water.

-

Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures, leading to the loss of CO₂ (a mass loss of ~19.7%).[5]

-

Nitrile Group Reactions: The nitrile group is generally thermally stable but can undergo various reactions at high temperatures, including trimerization or decomposition.

-

Decomposition of the Aromatic Core: At very high temperatures, the biphenyl backbone will fragment.

Data Presentation: Anticipated TGA Profile

| Temperature Range | Expected Event | Approximate Mass Loss (%) |

| < 150 °C | Desolvation/Dehydration | Variable |

| 200 - 350 °C | Decarboxylation (-CO₂) | ~19.7% |

| > 350 °C | Fragmentation of the aromatic rings and nitrile group | Further mass loss |

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization, glass transitions, and enthalpies of transitions.[4]

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen), is used to prevent oxidative side reactions.

-

Temperature Program:

-

Heating-Cooling-Heating Cycle: A common approach is to heat the sample to above its expected melting point, cool it down to observe crystallization, and then heat it again. This helps to characterize both the initial material and its melt-recrystallized form.

-

Heating Rate: 10 °C/min is a standard rate.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as inverted peaks.

Interpreting DSC Data for this compound:

-

Melting Point: A sharp endothermic peak will indicate the melting point of the crystalline solid. For benzoic acid, the melting point is around 122°C.[6] The melting point of this compound is expected to be higher due to its larger molecular size and potential for intermolecular interactions.

-

Decomposition: If decomposition occurs at or near the melting point, the melting endotherm may be followed by an exothermic or complex endothermic/exothermic profile.

-

Polymorphism: The presence of multiple melting peaks or changes in the thermogram upon repeated heating and cooling cycles can indicate the presence of different crystalline forms (polymorphs).

Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Predicted Decomposition Pathway

Based on the functional groups present and known degradation patterns of similar molecules, a plausible decomposition pathway for this compound can be proposed. Thermal decomposition of related compounds can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[7]

Logical Relationship of Decomposition

Caption: Proposed initial decomposition pathway of this compound under thermal stress.

The initial and most likely decomposition step is the decarboxylation of the benzoic acid moiety to yield 2-cyanobiphenyl and carbon dioxide. At higher temperatures, the 2-cyanobiphenyl intermediate would undergo further fragmentation of the aromatic rings and the nitrile group, leading to the formation of smaller gaseous products.

Conclusion and Recommendations for Further Study

This guide outlines the foundational experimental and theoretical framework for characterizing the thermal stability and decomposition of this compound. The primary analytical techniques, TGA and DSC, will provide crucial data on its thermal behavior.

For a more in-depth investigation, the following advanced techniques are recommended:

-

TGA-MS or TGA-FTIR: Coupling the TGA with a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases during decomposition, which can confirm the proposed decomposition pathway.

-

High-Resolution TGA: This technique uses a dynamic heating rate that slows down during mass loss events, providing better separation of overlapping decomposition steps.

-

Isothermal TGA: Holding the sample at a specific temperature for an extended period can provide kinetic information about the decomposition process.

By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the thermal properties of this compound, which is essential for its successful development and application.

References

- 1. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 5728-44-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]

- 7. fishersci.co.uk [fishersci.co.uk]

crystal structure analysis of 4-(2-cyanophenyl)benzoic acid

Beginning My Research

I am starting my investigation with a comprehensive search for the crystal structure of 4-(2-cyanophenyl)benzoic acid. I'm focusing on crystallographic data like unit cell parameters and space groups, alongside synthesis methods and structural analyses. I'm also looking into common experimental techniques for crystal structure determination.

Delving Deeper into Methods

I'm now expanding my search to include computational methods that can complement experimental data, specifically DFT calculations. I'm also gathering information on typical intermolecular interactions in organic crystals, focusing on cyano and carboxylic acid groups. This will give me a solid foundation for analysis.

Formulating the Outline

I've progressed to structuring the technical guide. I plan to begin by introducing the compound and the significance of its crystal structure. I'll follow that with detailed sections on both experimental and computational methodologies. The heart of the guide will be a comprehensive analysis of the crystal structure, supported by tables and diagrams, including Graphviz illustrations for the workflow and key interactions. I am aiming to synthesize all of this into a complete, properly cited whitepaper.

Seeking Crystal Data

I started searching for the crystal structure of "this compound," but came up empty. No specific crystallographic study or CCDC deposition for that exact molecule popped up. My search now highlights related compounds and their data.

Reframing the Approach